molecular formula C10H9FN4O2 B14398730 5-Amino-1-(4-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide CAS No. 89433-95-4

5-Amino-1-(4-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide

Cat. No.: B14398730
CAS No.: 89433-95-4
M. Wt: 236.20 g/mol
InChI Key: ADTSVZDFCWFXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide can be achieved through a one-pot, multicomponent protocol. This method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported MnO2 as a recyclable catalyst in water . The reaction is carried out at room temperature, making it an environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of green solvents and heterogeneous catalysts in multicomponent reactions (MCRs) is recommended for large-scale synthesis. This approach ensures high yields and minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Amino-1-(4-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. One of the key targets is the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell signaling and regulation . The compound’s effects are mediated through its binding to these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Amino-1-(4-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide stands out due to its N-hydroxy group, which imparts unique chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .

Properties

CAS No.

89433-95-4

Molecular Formula

C10H9FN4O2

Molecular Weight

236.20 g/mol

IUPAC Name

5-amino-1-(4-fluorophenyl)-N-hydroxypyrazole-4-carboxamide

InChI

InChI=1S/C10H9FN4O2/c11-6-1-3-7(4-2-6)15-9(12)8(5-13-15)10(16)14-17/h1-5,17H,12H2,(H,14,16)

InChI Key

ADTSVZDFCWFXBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NO)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.